Lycopane Lycopane Lycopane is an acyclic terpene.
Brand Name: Vulcanchem
CAS No.: 45316-02-7
VCID: VC0534137
InChI: InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3
SMILES: CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Molecular Formula: C40H82
Molecular Weight: 563.1 g/mol

Lycopane

CAS No.: 45316-02-7

Cat. No.: VC0534137

Molecular Formula: C40H82

Molecular Weight: 563.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lycopane - 45316-02-7

Specification

CAS No. 45316-02-7
Molecular Formula C40H82
Molecular Weight 563.1 g/mol
IUPAC Name 2,6,10,14,19,23,27,31-octamethyldotriacontane
Standard InChI InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3
Standard InChI Key VZVGMMPGAFGVOS-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Canonical SMILES CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Appearance Solid powder

Introduction

Chemical Structure and Physical Properties

Lycopane’s molecular structure consists of eight isoprene units arranged in a tail-to-tail configuration, forming a fully saturated hydrocarbon chain (Fig. 1) . Unlike its unsaturated precursor lycopene—a carotenoid with 11 conjugated double bonds—lycopane lacks double bonds, rendering it chemically inert under most environmental conditions . This saturation contributes to its stability over geological timescales, making it a reliable biomarker for studying ancient sedimentary environments .

Table 1: Key Physical Properties of Lycopane

PropertyValue
Molecular formulaC40_{40}H82_{82}
Molecular weight563.08 g/mol
Boiling point589.8 ± 17.0 °C
SolubilityInsoluble in water; soluble in organic solvents (e.g., chloroform)
Raman signatureStrong band at 1455 cm1^{-1} (CH2_2 scissoring)

The absence of functional groups and chromophores results in a colorless appearance, distinguishing it from pigmented carotenoids like lycopene . Its structural simplicity allows it to persist in sediments long after other biomarkers degrade .

Biosynthetic Origins and Diagenetic Pathways

The biosynthesis of lycopane remains unresolved, but two primary hypotheses dominate:

Direct Microbial Synthesis

Methanogenic archaea are proposed producers, as lycopane frequently co-occurs with archaeal lipids (e.g., archaeol) in anoxic marine sediments . Stable carbon isotope analyses (δ13^{13}C values: -23.6‰ to -32.9‰) support a photoautotrophic origin, but methanogens could also contribute under specific conditions . For example, in the Black Sea and Cariaco Trench, lycopane concentrations peak in anoxic waters (0.3–1.1 ng/L), correlating with methanogenic activity .

Diagenetic Transformation of Lycopene

Distribution in Modern and Ancient Environments

Lycopane’s occurrence is strongly linked to redox conditions. Key findings include:

Table 2: Lycopane Concentrations in Selected Environments

LocationConcentration (ng/L or ng/g)Redox Condition
Central Pacific Gyre1.5 (surface waters)Oxic
Cariaco Trench1.1 (anoxic zone)Anoxic
Black Sea0.3 (anoxic zone)Anoxic
Messel Shale12.4 (sediment)Ancient lacustrine anoxia

In the Japan Sea, an unexpected distribution pattern was observed: the upper dark layer (weakly anoxic) showed higher lycopane/C31_{31} n-alkane ratios than the lower layer (strongly anoxic), challenging its use as a straightforward palaeoredox proxy . This anomaly suggests lycopane accumulation may also reflect primary productivity shifts or differential preservation .

Analytical Techniques for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS)

Lycopane co-elutes with n-C35_{35} alkanes on non-polar GC columns, necessitating selective ion monitoring (m/z 57, 71, 85) for identification . Its diagnostic fragmentation pattern includes periodic ions spaced 14 Da apart, characteristic of isoprenoid alkanes .

Raman Spectroscopy

Lycopane’s Raman spectrum features distinct bands at 1455 cm1^{-1} (CH2_2 scissoring) and 1130–1000 cm1^{-1} (C-C stretching), differentiating it from lycopene . This non-destructive method is particularly valuable for astrobiological studies, where sample preservation is critical .

Applications in Geochemical Studies

Thermometric Indicators

Lycopane’s thermal stability allows it to serve as a maturity indicator in petroleum systems. In the Sdom Formation (Israel), lycopane persists at vitrinite reflectance values >1.0%, outperforming hopanes and steranes .

Astrobiological Relevance

Lycopane’s resistance to radiation and oxidation makes it a promising target for detecting extinct life on Mars or icy moons . Raman spectrometers on rovers (e.g., NASA’s Perseverance) could identify lycopane’s signature bands in ancient lacustrine sediments, providing evidence of past microbial ecosystems .

Current Research Gaps and Future Directions

  • Biosynthetic Pathways: Culturing putative lycopane-producing archaea or bacteria is critical to confirm biosynthesis routes .

  • Diagenetic Modeling: Laboratory simulations of lycopene-to-lycopane conversion under sulfidic conditions are needed .

  • Proxy Calibration: Expanding lycopane/C31_{31} n-alkane datasets across diverse basins will refine its palaeoredox reliability .

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